REACTION_CXSMILES
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[CH3:1][C:2]([N+:13]([O-])=O)([CH3:12])[CH2:3][NH:4][CH2:5][C:6]([N+:9]([O-])=O)([CH3:8])[CH3:7]>CO.[Ni]>[CH3:8][C:6]([NH2:9])([CH3:7])[CH2:5][NH:4][CH2:3][C:2]([NH2:13])([CH3:1])[CH3:12]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The autoclave is closed
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Type
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CUSTOM
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Details
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purged with nitrogen
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Type
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ADDITION
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Details
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Then, hydrogen is added until the hydrogen pressure
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Type
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TEMPERATURE
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Details
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subsequently, the reaction mixture is heated to 50° C. at the same pressure
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Type
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CUSTOM
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Details
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The catalyst is then separated off by filtration
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Type
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DISTILLATION
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Details
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the mixture is distilled under vacuum (100° C./33.3 mbar)
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Type
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CUSTOM
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Details
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A colourless oil is recovered (Boiling point: 110° C./5 mbar)
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Name
|
|
Type
|
|
Smiles
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CC(CNCC(C)(C)N)(C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |